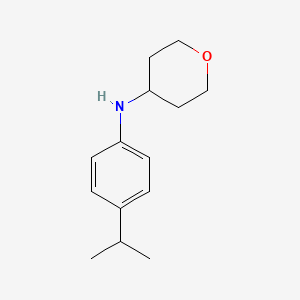
1-(1,1'-Biphenyl-4-yl)-1,4-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione is an organic compound that features a biphenyl group attached to a pentanedione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione typically involves the reaction of biphenyl derivatives with appropriate diketone precursors. One common method includes the use of Friedel-Crafts acylation, where biphenyl is reacted with a diketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The biphenyl moiety allows for π-π stacking interactions, which can enhance binding affinity to target proteins.
相似化合物的比较
1-(1,1’-Biphenyl-4-yl)ethanone: Similar in structure but with a shorter carbon chain.
4,4’-Dibromo-1,1’-biphenyl: Contains bromine substituents on the biphenyl ring.
1,1’-Biphenyl-4-carboxylic acid: Features a carboxylic acid group instead of a diketone.
Uniqueness: 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione is unique due to its combination of a biphenyl group with a diketone moiety, providing distinct chemical reactivity and potential for diverse applications. The presence of both aromatic and aliphatic components allows for versatile functionalization and incorporation into various chemical frameworks.
属性
IUPAC Name |
1-(4-phenylphenyl)pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13(18)7-12-17(19)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHQUZXOSKQCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Cyclopropyl-(4-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863826.png)


![N-[(3-bromophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7863852.png)
![[(4-Cyanophenyl)methyl]urea](/img/structure/B7863859.png)

![(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7863873.png)
![N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7863880.png)




![N-[(2-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7863923.png)

